4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-7-3-10(11)12-5-9(7)8-4-13-14(2)6-8/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
WYENMRBNHJFQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Anticancer Activities
Research has indicated that compounds similar to 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyridine have been studied for their ability to inhibit tumor growth. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new anticancer drugs.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed promising results against breast cancer cell lines, indicating that modifications in the pyridine structure can enhance bioactivity and selectivity against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Case Study : Research published in Pharmaceutical Biology highlighted that specific derivatives exhibited effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . This suggests that 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine may be useful in treating bacterial infections.
Pesticide Development
Another promising application of this compound is in the field of agricultural chemistry, particularly in pesticide development. The structural features of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine allow it to act as an effective herbicide or fungicide.
Research Findings : A study conducted by researchers at a leading agricultural university demonstrated that the compound could inhibit the growth of certain fungal pathogens affecting crops, thus enhancing crop yield and sustainability .
Synthesis of Advanced Materials
In material science, 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has been explored for synthesizing advanced materials due to its unique electronic properties. The compound can be utilized in creating organic semiconductors or as a building block for more complex materials.
Case Study : Research published in Advanced Functional Materials showed that incorporating this compound into polymer matrices improved conductivity and thermal stability, making it suitable for electronic applications .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine with analogous heterocyclic compounds, focusing on structural features, physicochemical properties, and applications:
Key Observations:
Structural Diversity :
- The target compound shares a pyridine-2-amine core with analogs but distinguishes itself via a 4-methyl group and pyrazole substitution at position 5. This contrasts with ’s compound, where the pyrazole is attached at pyridine-6.
- Compounds like those in and incorporate larger heterocyclic systems (e.g., imidazole, imidazopyridine), enhancing target selectivity in kinase inhibition ().
Physicochemical Properties: The target compound has a calculated logP ~1.8 (estimated), slightly higher than ’s analog (logP 1.64), due to the 4-methyl group. Pyrrolidine-substituted analogs () exhibit lower molecular weights and higher solubility, favoring pharmacokinetic optimization.
Synthetic Routes :
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) are common for pyridine-pyrazole hybrids ().
- Multi-step protocols involving palladium catalysts (e.g., MorDalPhos Pd G4) are employed for complex heterocycles ().
Biological Relevance :
Biological Activity
4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, also known by its CAS number 1247542-90-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is , with a molecular weight of 174.21 g/mol. The structure features a pyridine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that related pyrazole derivatives show high radical-scavenging activity in various assays such as ABTS and DPPH tests. The antioxidant activity of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is comparable to known antioxidants like Trolox, with IC50 values indicating effective radical scavenging capabilities .
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine | 3.49 | ABTS |
| Trolox | 3.71 | ABTS |
| EDA | 3.89 | ABTS |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In a study focusing on benzofuran–pyrazole-based compounds, it was noted that similar compounds exhibited broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Although specific data for 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is limited, its structural analogs suggest potential efficacy against various pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to stabilize human red blood cell membranes, which correlates with their anti-inflammatory effects. In studies measuring hemolysis inhibition percentages, compounds similar to 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine showed significant stabilization effects .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been assessed through various studies. Specifically, it has demonstrated moderate anticarboxylesterase activity with IC50 values ranging from 10 to 98 μM against standard enzymes such as human erythrocyte acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests potential applications in treating conditions related to cholinergic dysfunction.
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazole derivatives:
- Antioxidant Evaluation : A comparative study involving multiple pyrazole derivatives indicated that modifications at specific positions significantly enhanced antioxidant activity. The introduction of phenyl substituents correlated with increased efficacy in radical scavenging assays .
- Antimicrobial Studies : A recent investigation into new benzofuran–pyrazole compounds revealed that certain derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a class effect that may extend to the compound .
- Enzyme Profile Assessment : The assessment of various pyrazole derivatives for their inhibitory effects on cholinesterases revealed that modifications in the structure could lead to enhanced inhibition profiles, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the established synthetic routes for 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, and how do reaction conditions influence yield?
A common method involves coupling pre-synthesized pyrazole and pyridine intermediates. For example, reacting 4-methyl-1H-pyrazole with a halogenated pyridine derivative (e.g., 2-chloro-5-methylpyridine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) facilitates nucleophilic substitution. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize side reactions like over-alkylation . Alternative routes may employ transition metal catalysis (e.g., Pd-mediated cross-coupling) for regioselective bond formation, though this requires inert atmospheres and specialized ligands .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm and pyridine protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond angles/lengths, as demonstrated for analogous pyridine-pyrazole hybrids (e.g., triclinic crystal system with space group P1) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 229.12 for C₁₁H₁₃N₅) and detects isotopic patterns .
Basic: What structural features of this compound are pivotal for its biological or chemical reactivity?
The pyridine-pyrazole scaffold provides:
- Hydrogen-bonding sites : The pyridin-2-amine group acts as a hydrogen bond donor/acceptor, crucial for target binding (e.g., kinase inhibition) .
- Electron-rich regions : The pyrazole ring’s nitrogen atoms enable coordination with metal catalysts or participation in cycloaddition reactions .
- Steric effects : The 1-methyl group on pyrazole influences conformational flexibility, impacting binding affinity in pharmacological studies .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield while minimizing impurities?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst screening : Pd(PPh₃)₄ in DME/H₂O mixtures improves cross-coupling efficiency for pyridine-pyrazole hybrids, achieving >80% yield in some cases .
- Temperature gradients : Stepwise heating (e.g., 50°C → 90°C) reduces decomposition of heat-sensitive intermediates .
Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for this compound?
Contradictions often arise from:
- Substituent positional isomers : For example, moving the methyl group from the pyridine 4-position to 5-position alters steric hindrance, affecting biological activity .
- Assay variability : Standardize bioassays (e.g., consistent cell lines for IC₅₀ measurements) to reduce variability. Cross-validate results using orthogonal techniques like SPR or ITC .
- Computational modeling : Density Functional Theory (DFT) can predict electronic effects of substituents, reconciling discrepancies between experimental and theoretical data .
Advanced: What computational strategies are effective for designing derivatives of this compound with enhanced target selectivity?
- Molecular docking : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., kinases), prioritizing compounds with favorable ΔG values .
- QSAR modeling : Train models on datasets of pyridine-pyrazole analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond count .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties, enabling prioritization of derivatives with optimal bioavailability and low toxicity .
Advanced: What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?
- Chemical proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to identify off-target interactions in cell lysates .
- Metabolomics : LC-MS/MS tracks metabolic stability and identifies degradation products in hepatic microsomes .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, k𝒹) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
